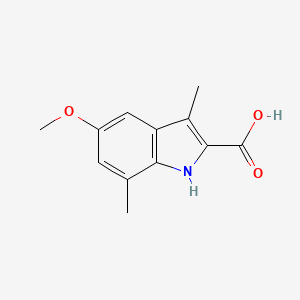

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid, while not directly studied in the provided papers, is structurally related to several compounds that have been synthesized and analyzed for their potential as biologically active molecules. The papers provided focus on various indole derivatives, which share a common indole core with the compound . These derivatives have been explored for their spectroscopic properties, synthetic methods, and potential antibacterial and antitumor activities.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest due to their biological relevance. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Similarly, a concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, which is an important scaffold for the anti-inflammatory compound Herdmanine D . These methods highlight the potential pathways that could be adapted for the synthesis of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indole derivatives has been characterized using various spectroscopic techniques. The paper on MMIC provides a detailed spectroscopic profile, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, and computational studies to understand the electronic nature and vibrational modes of the molecule . This comprehensive analysis can be used as a reference for understanding the molecular structure of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. For example, 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones react with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to afford complex spiro compounds . The reactivity of MMIC was investigated using chemical descriptors and molecular electrostatic potential analysis, identifying both positive and negative centers of the molecule . These studies provide insights into the reactivity that could be expected from 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are crucial for their potential applications. The non-linear optical (NLO) properties of MMIC were studied, and its polarizability and hyperpolarizability were calculated, indicating potential applications in NLO materials . The antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives was evaluated, showing that the 5-methoxy group is tolerated in biochemical assays . These findings suggest that the physical and chemical properties of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid could also be of interest for biological applications.

科学的研究の応用

Applications in Biomass Conversion and Polymer Production

5-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid, as part of the broader category of furan derivatives, plays a significant role in sustainable chemistry, particularly in the conversion of plant biomass to valuable chemicals and materials. It's associated with the synthesis of a versatile reagent, 5-Hydroxymethylfurfural (HMF), from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They are used in producing a wide range of products, including monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and pesticides. The prominence of such derivatives, including 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid, is expected to grow significantly, offering sustainable alternatives in various chemical industry sectors (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in Indole Synthesis and Derivative Formation

The compound is part of the indole alkaloids family, which has long captivated organic synthesis chemists due to its complexity and potential applications. The compound and its related structures are involved in indole synthesis, a process critical for creating natural products and pharmaceuticals. The methodologies and frameworks for classifying indole synthesis, including those involving the compound, provide a foundational understanding for the development of new synthetic routes and applications in various fields, including medicinal chemistry (Taber & Tirunahari, 2011).

Implications in Drug Synthesis and Pharmaceutical Applications

In the context of pharmaceutical development, the compound's derivatives are integral in synthesizing various pharmaceuticals. Its structural features, especially the presence of functional groups like carboxylic acid, play a crucial role in drug synthesis, enhancing the efficiency and reducing the costs of pharmaceutical production. These derivatives contribute to the creation of novel drugs and pharmaceutical intermediates, signifying the compound's importance in advancing medical science and healthcare solutions (Zhang et al., 2021).

特性

IUPAC Name |

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-8(16-3)5-9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLVXSKXCAACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)